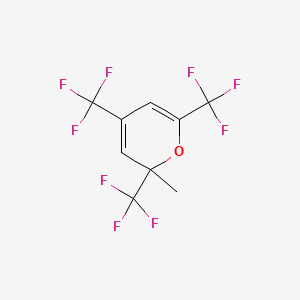

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

Description

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (CAS 380-94-9, EC 220-239-6) is a fluorinated pyran derivative with the molecular formula C₉H₅F₉O . Its synthesis involves the base-catalyzed trimerization of trifluoroacetone using KHMDS (potassium hexamethyldisilazide) as a catalyst, yielding a thermodynamically stable oxane product selectively (81% yield) under optimized conditions . The compound’s structure, confirmed via ESI-MS (m/z 1552) and elemental analysis, features a tetrahydropyran core substituted with three trifluoromethyl groups and a methyl group, distinguishing it from dioxane analogs .

Propriétés

IUPAC Name |

2-methyl-2,4,6-tris(trifluoromethyl)pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F9O/c1-6(9(16,17)18)3-4(7(10,11)12)2-5(19-6)8(13,14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCLMRSGMJWGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958976 | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-94-9 | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000380949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran typically involves the reaction of trifluoromethylated precursors with pyran derivatives. One common method involves the reaction of bis(cyclo-octa-1,5-diene)platinum with this compound to form a platinum complex . The reaction conditions often include the use of fluorine-19, 1H, and 13C NMR spectroscopy to monitor the coordination of the pyran ligand to the platinum atom .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions and yields are optimized.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran undergoes various types of chemical reactions, including coordination with metal complexes. For example, it reacts with platinum and rhodium complexes to form stable coordination compounds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bis(cyclo-octa-1,5-diene)platinum, PPh3, and acetylacetonate (acac) . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired coordination and stability of the resulting complexes.

Major Products Formed: The major products formed from the reactions of this compound include various metal complexes, such as [Pt{η2-(CF3)Me}(cod)] and [Rh(acac){η4-(CF3)Me}] . These complexes are characterized by their unique coordination modes and structural properties.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Agents : Research has indicated that derivatives of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran exhibit potential as anticancer agents. A study demonstrates that certain analogs can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Antiviral Activity : The compound has been evaluated for its antiviral properties. Its derivatives have shown promise against viral infections by disrupting viral replication mechanisms. For instance, modifications to the pyran structure can enhance activity against RNA viruses .

- Neuroprotective Effects : Recent studies suggest that this compound can serve as a neuroprotective agent, particularly in models of neurodegenerative diseases. It appears to modulate pathways related to oxidative stress and inflammation .

Materials Science Applications

- Fluorinated Polymers : The incorporation of this compound into polymer matrices has been explored for creating fluorinated materials with enhanced thermal stability and chemical resistance. These materials are suitable for applications in harsh environments such as aerospace and automotive industries .

- Nonlinear Optical Materials : The compound has been utilized in the synthesis of nonlinear optical materials due to its unique electronic properties. These materials are essential for applications in telecommunications and laser technology .

Agrochemical Applications

- Pesticides and Herbicides : The trifluoromethyl group enhances the bioactivity of agrochemical formulations. Derivatives of this compound have been developed as effective pesticides and herbicides, demonstrating improved efficacy against pests while minimizing environmental impact .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Agents | PMC9512014 | Inhibition of cancer cell proliferation through targeted pathways |

| Antiviral Activity | Aldrichimica Acta | Disruption of viral replication mechanisms |

| Neuroprotective Effects | De Gruyter | Modulation of oxidative stress pathways |

| Fluorinated Polymers | LookChem | Enhanced thermal stability and chemical resistance |

| Pesticides and Herbicides | Google Patents | Development of effective formulations with reduced environmental impact |

Mécanisme D'action

The mechanism of action of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran primarily involves its coordination to metal centers. The trifluoromethyl groups and the pyran ring facilitate the formation of stable complexes with metals such as platinum and rhodium . These complexes exhibit unique structural and electronic properties, which can be exploited in various catalytic and synthetic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4,4,6-Trimethyltetrahydro-2H-pyran-2-one

- Molecular Formula : C₈H₁₂O₂

- Key Features: Non-fluorinated pyranone derivative with methyl substituents. Lacks the amphiphilic properties of fluorinated analogs, limiting self-assembly applications. Synthesized via traditional lactonization pathways, contrasting with the fluorinated trimerization route of the target compound .

2-Methyl-2,4,6-tris(trifluoromethyl)-1,3-dioxane-4,6-diol

- Structural Differences :

Hexafluorotetrahydrofuran Derivatives (e.g., Furan, 2,2,3,4,4,5-hexafluorotetrahydro-3,5-bis(trifluoromethyl))

- Molecular Formula : C₆F₁₂O

- Comparison :

3,4,5-Trimethyl-2,4,6-triphenyl-4H-thiopyran

- Molecular Formula : C₂₀H₂₀S

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Functionalization Potential

- Thermodynamic Stability : The target pyran derivative’s synthesis is reversible under temperature variations, funneling into the most stable diastereomer . This contrasts with dioxane analogs, which lack similar reversibility .

- Functionalization: Reacts with boronic acids to form complex adducts, a trait absent in non-fluorinated pyrans or thiopyrans .

- Spectroscopic Confirmation : ESI-MS and NMR data (available via Amadis Chemical ) validate its structure and purity, critical for industrial scaling.

Activité Biologique

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, including antibacterial, antitumor, and DNA-binding activities, supported by recent research findings and data.

Chemical Structure

The compound is characterized by a pyran ring substituted with three trifluoromethyl groups and one methyl group. This configuration contributes to its chemical reactivity and biological interactions.

1. Antibacterial Activity

Research indicates that derivatives of 4H-pyrans exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 40-50 µg/mL |

| Pseudomonas aeruginosa | 40-50 µg/mL |

| Salmonella typhi | 40-50 µg/mL |

| Klebsiella pneumoniae | 40-50 µg/mL |

These results suggest that the compound may possess comparable efficacy to established antibiotics such as ceftriaxone .

2. Antitumor Activity

The compound's potential as an antitumor agent has been highlighted in recent studies. In vitro tests on various cancer cell lines demonstrated significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12.41 |

| HCT-116 | 9.71 |

| MCF-7 | 7.36 |

| PC3 | 2.29 |

These findings indicate that the compound can effectively inhibit cancer cell proliferation, with varying degrees of potency across different cell lines .

3. DNA Binding Activity

Studies on the interaction of pyran derivatives with DNA reveal that they act primarily as minor groove binders rather than intercalators. The binding constants () for these compounds range from to , indicating strong interactions with DNA . Fluorescence quenching experiments further support this binding mechanism:

- Fluorescence Quenching : The presence of the compound significantly reduced the fluorescence intensity of Hoechst dye, indicative of competition for binding sites in the DNA minor groove.

Case Study: Antibacterial Efficacy

In a comparative study, several pyran derivatives were synthesized and tested for their antibacterial activity against common pathogens. The results showed that the trifluoromethyl-substituted derivatives exhibited enhanced potency compared to their non-substituted counterparts, highlighting the role of fluorination in augmenting biological activity .

Case Study: Antitumor Activity in Drug-Resistant Lines

A series of experiments assessed the efficacy of this compound against drug-resistant cancer cell lines. The compound maintained its cytotoxic effects even in resistant strains, suggesting potential applications in overcoming drug resistance in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran, and how do reaction parameters affect yield and selectivity?

The compound can be synthesized via base-catalyzed trimerization of trifluoroacetone using 5 mol% KHMDS as a catalyst. This method selectively produces one diastereomer in 81% yield under optimized conditions. Temperature plays a critical role: lower temperatures favor kinetic control, while higher temperatures drive thermodynamic funneling into the most stable diastereomer. Column chromatography is often unnecessary due to high selectivity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Recrystallization from ethanol or petroleum ether is effective for isolating high-purity samples. For complex mixtures, preparative TLC on neutral alumina (using petroleum ether as an eluent) has been utilized for related fluorinated pyrans .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic methods are essential?

1H NMR and 13C NMR are critical for confirming the backbone structure and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₅F₉O), while IR spectroscopy identifies functional groups like carbonyls or ethers. X-ray crystallography, though less common for volatile fluorinated compounds, resolves stereochemical ambiguities .

Q. What thermodynamic properties (e.g., melting point, stability) are reported for this compound?

While direct data for this compound is limited, analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile exhibit melting points of 123–124°C, suggesting similar thermal stability for trifluoromethyl-substituted heterocycles. Computational models (e.g., Peng-Robinson equations) can estimate critical parameters like boiling points .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of fluorinated pyran derivatives?

Diastereoselectivity is achieved through thermodynamic control by heating the reaction mixture, which funnels intermediates into the most stable diastereomer. Catalytic systems like KHMDS enhance selectivity by stabilizing transition states. For enantioselective synthesis, chiral catalysts (e.g., Cu(II)-bisphosphine complexes) may be adapted from related systems .

Q. What strategies address discrepancies in spectroscopic data when characterizing fluorinated pyrans?

Conflicting NMR signals (e.g., overlapping peaks from CF₃ groups) can be resolved using 2D NMR techniques (COSY, HSQC) or low-temperature experiments. For HRMS, isotopic patterns of fluorine (monoisotopic) simplify validation. If crystallography is impractical, computational methods (DFT) predict spectroscopic profiles to cross-validate experimental data .

Q. How does the electron-withdrawing nature of trifluoromethyl groups influence reactivity in subsequent functionalization?

The strong -I effect of CF₃ groups deactivates the pyran ring toward electrophilic substitution but enhances stability for nucleophilic attacks. For example, boronic acid cross-coupling reactions proceed efficiently at the α-position of the pyran oxygen, as demonstrated in related trifluoromethylated oxanes .

Q. What computational tools are recommended for modeling reaction mechanisms involving this compound?

Density Functional Theory (DFT) with solvent correction (e.g., SMD model) accurately predicts transition states and intermediates in trimerization reactions. Software like Gaussian or ORCA, combined with databases like NIST Chemistry WebBook, provide thermodynamic parameters (e.g., Gibbs free energy) to rationalize selectivity .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies between observed and literature-reported yields in synthesis?

Re-examine catalyst purity, solvent drying, and temperature gradients. For example, KHMDS requires strict anhydrous conditions; trace moisture can reduce yields by 20–30%. Replicating the reaction under inert atmosphere (argon) and using freshly distilled trifluoroacetone often resolves such issues .

Q. Why might melting points vary across different batches of synthesized material?

Polymorphism or residual solvents (e.g., ethanol from recrystallization) can alter melting points. Differential Scanning Calorimetry (DSC) and TGA identify polymorphic forms, while Karl Fischer titration quantifies residual moisture/solvents .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Outcome | Reference |

|---|---|---|---|

| Catalyst | 5 mol% KHMDS | Enhances diastereoselectivity | |

| Temperature | 60–80°C | Thermodynamic control dominates | |

| Solvent | Anhydrous THF | Prevents side reactions | |

| Reaction Time | 12–24 hours | Maximizes conversion |

Table 2: Analytical Techniques for Structural Confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.